2-Fluoro-4-(pentafluorosulfur)phenylacetic acid

Medicinal Chemistry Lipophilicity Bioisostere

This -SF5-substituted phenylacetic acid is a premium building block for medicinal chemists requiring a stable, highly electron-withdrawing, and lipophilic bioisostere to enhance metabolic stability and membrane permeability. Its 'super-trifluoromethyl' group outperforms traditional -CF3 or -F analogs in critical potency and selectivity studies.

Molecular Formula C8H6F6O2S
Molecular Weight 280.19 g/mol
CAS No. 1240257-93-5
Cat. No. B1399793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(pentafluorosulfur)phenylacetic acid
CAS1240257-93-5
Molecular FormulaC8H6F6O2S
Molecular Weight280.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(=O)O
InChIInChI=1S/C8H6F6O2S/c9-7-4-6(17(10,11,12,13)14)2-1-5(7)3-8(15)16/h1-2,4H,3H2,(H,15,16)
InChIKeyZTDHXJDCNBDLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid (CAS 1240257-93-5): A Strategic SF5-Containing Building Block for Medicinal Chemistry and Agrochemical Research


2-Fluoro-4-(pentafluorosulfur)phenylacetic acid (CAS 1240257-93-5) is a fluorinated aromatic building block that features both a 2-fluoro and a 4-pentafluorosulfanyl (-SF5) substituent on its phenylacetic acid core [1]. This compound is distinguished by the presence of the -SF5 group, a moiety of increasing interest in medicinal chemistry and agrochemistry due to its unique physicochemical properties as a stable, highly electron-withdrawing, and lipophilic bioisostere [2]. The -SF5 group is often considered a 'super-trifluoromethyl' group, offering enhanced stability and a distinct steric and electronic profile compared to more traditional substituents [REFS-2, REFS-3].

Why a Standard Phenylacetic Acid Derivative Cannot Replace 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid in Advanced Synthesis


Generic substitution of 2-fluoro-4-(pentafluorosulfur)phenylacetic acid with simpler analogs like 4-fluorophenylacetic acid or 4-(trifluoromethyl)phenylacetic acid is not feasible in projects where precise tuning of lipophilicity, electron-withdrawing capacity, and metabolic stability is critical. The -SF5 group imparts a unique combination of properties: it is a significantly stronger electron-withdrawing group (EWG) than -CF3 or -F, which directly influences the acidity and reactivity of the carboxylic acid moiety [1]. It also confers higher lipophilicity (logP) than -CF3, which can be crucial for optimizing membrane permeability and target binding without the metabolic liability often associated with lipophilic alkyl groups like tert-butyl [2]. The ortho-fluoro substituent further modulates these electronic and steric properties in a way that cannot be replicated by a mono-substituted analog [3]. The evidence below quantifies these critical differences.

Quantitative Differentiation: Evidence-Based Advantages of 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid Over Closest Analogs


Enhanced Lipophilicity (XLogP3) Over CF3 and F Analogs for Improved Membrane Permeability

The compound exhibits a significantly higher computed lipophilicity (XLogP3) compared to its 4-fluoro and 4-(trifluoromethyl) analogs. This increase in logP is a key characteristic of the -SF5 group and can be a strategic advantage for enhancing passive membrane permeability [REFS-1, REFS-2].

Medicinal Chemistry Lipophilicity Bioisostere

Increased Acidity Due to Strong Electron-Withdrawing Effect of SF5 Group

The presence of the -SF5 group significantly increases the acidity of the phenylacetic acid core compared to -F or -CF3 substituted analogs. This is a direct consequence of the -SF5 group's potent electron-withdrawing inductive effect, which stabilizes the conjugate base [1]. The 2-fluoro group provides additional electron-withdrawal, further differentiating it from para-substituted analogs.

Physical Organic Chemistry Acidity Structure-Activity Relationship

Steric and Electronic Modulation via Ortho-Fluoro Substitution

The ortho-fluoro substituent in 2-fluoro-4-(pentafluorosulfur)phenylacetic acid provides a unique structural feature compared to its para-substituted analog (4-(pentafluorosulfur)phenylacetic acid) [1]. An ortho-fluorine can influence the conformation of the acetic acid side chain through stereoelectronic effects, potentially altering the molecule's bioactive conformation and binding mode. The combined steric and electronic influence of the ortho-F and para-SF5 groups creates a novel property profile not found in simpler analogs.

Medicinal Chemistry Drug Design Conformational Analysis

High-Value Application Scenarios for 2-Fluoro-4-(pentafluorosulfur)phenylacetic Acid in R&D and Industrial Procurement


Synthesis of High-Lipophilicity Drug Candidates with Enhanced Permeability

This compound is a strategic building block for medicinal chemists designing drug candidates that require high lipophilicity (XLogP3 ~4.8) to improve passive membrane permeability and oral absorption, as evidenced by its significant logP increase over traditional -CF3 and -F analogs [1]. It is particularly suited for targeting intracellular or CNS receptors where effective partitioning into lipid membranes is a prerequisite for activity [2].

Exploration of Novel Bioisosteric Space for Lead Optimization

The -SF5 group is a proven bioisostere for -CF3, tert-butyl, and halogen groups [1]. This compound provides a direct entry point for synthesizing novel analogs where the unique combination of strong electron-withdrawal and high lipophilicity of the -SF5 group can lead to improved potency, selectivity, or metabolic stability compared to the parent lead compound [REFS-1, REFS-2].

Development of Agrochemicals with Improved Physicochemical Properties

The stability and lipophilic nature of the -SF5 group are highly valued in agrochemical design [1]. This phenylacetic acid derivative can serve as an advanced intermediate for synthesizing novel insecticides, herbicides, or fungicides, where the enhanced acidity and lipophilicity may translate into better uptake, translocation, and environmental persistence compared to conventional fluorinated building blocks [2].

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